3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This sulfonamide derivative features a 3,4-dimethyl-substituted benzene ring linked to a 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl moiety via a sulfonamide bridge.
Properties
IUPAC Name |
3,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-20(23)22-11-5-6-16-13-17(8-10-19(16)22)21-26(24,25)18-9-7-14(2)15(3)12-18/h7-10,12-13,21H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHSFDRAQWTCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity. This compound belongs to the sulfonamide class and is characterized by its unique molecular structure, which includes a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety. The potential therapeutic applications of this compound are of considerable interest in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.5 g/mol. The compound's structure can be summarized as follows:
| Component | Structure Description |
|---|---|
| Sulfonamide Group | Attached to the benzene ring |
| Benzene Ring | Substituted with two methyl groups |
| Tetrahydroquinoline Moiety | Contains a propanoyl group attached to nitrogen |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to exhibit enzyme inhibition and modulation of cellular processes. The mechanism by which this compound exerts its effects may involve binding to specific receptors or enzymes, leading to alterations in biochemical pathways.
Cardiovascular Effects
Research has demonstrated that some sulfonamide derivatives can influence cardiovascular functions. For instance, studies involving isolated rat heart models have shown that certain sulfonamides can affect perfusion pressure and coronary resistance. This suggests that this compound may also possess similar cardiovascular effects.
| Study Reference | Findings |
|---|---|
| Figueroa-Valverde et al., 2009; 2011 | Changes in perfusion pressure observed with sulfonamide derivatives |
| Wu et al., 1999; Tilton et al., 2000 | Endothelin receptor-A inhibition leading to reduced pulmonary hypertension |
Neuroactive Potential
The tetrahydroquinoline structure is often associated with neuroactive compounds. Preliminary data suggest that compounds with this moiety may exhibit neuroprotective effects or modulate neurotransmitter systems. Further research is needed to elucidate the specific neuroactive properties of this compound.
Case Studies and Experimental Data
Experimental studies have been conducted to evaluate the biological activity of related sulfonamides on perfusion pressure and coronary resistance using isolated heart models. These studies typically measure the impact of various concentrations on physiological parameters.
Experimental Design Example
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | - |
| II | 3,4-Dimethyl-N-(1-propanoyl...) | 0.001 |
| III | Compound A | 0.001 |
| IV | Compound B | 0.001 |
Findings from Experimental Studies
The results indicated that at low concentrations (0.001 nM), certain sulfonamides could significantly alter perfusion pressure and coronary resistance in isolated hearts. These findings highlight the potential cardiovascular implications of compounds similar to this compound.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation. Initial computational studies suggest favorable pharmacokinetic properties; however, empirical data are necessary for validation.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs differ in substituents on the benzene ring, tetrahydroquinoline modifications, or sulfonamide-linked groups. Below is a comparative analysis:
*Estimated based on structural similarity to analogs.
Key Observations:
- Substituent Effects: Methyl vs. Methoxy/Bromo: The 3,4-dimethyl groups in the target compound enhance lipophilicity compared to polar methoxy (e.g., 4-methoxy analog ) or heavy bromo substituents (e.g., 4-bromo analog ). This may improve membrane permeability but reduce solubility. Methyl groups are weakly electron-donating, which may stabilize aromatic interactions .
Functional and Application Insights
- Synthetic Utility: The propanoyl-tetrahydroquinoline moiety is conserved across analogs, suggesting shared synthetic pathways. Modifications to the benzene ring (e.g., bromo in BE18210 ) are likely tailored for target-specific interactions.
- Biological Relevance: Sulfonamides are known for targeting carbonic anhydrases, kinases, and GPCRs. The dimethoxy analog (G503-0362 ) may exhibit enhanced hydrogen-bonding capacity compared to the dimethyl variant, influencing selectivity.
Limitations and Data Gaps
- Absence of Direct Data: No explicit studies on the target compound’s bioactivity, stability, or toxicity were found. Conclusions are inferred from structural analogs.
- Purity and Availability : While the dimethoxy analog is available in 21 mg quantities , the target compound’s synthetic accessibility remains unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
